3-(Aminomethyl)-2-methylpentane hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethyl-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-7(5-8)6(2)3;/h6-7H,4-5,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGYXKHZCIUOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Aminomethyl)-2-methylpentane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)-2-methylpentane hydrochloride, identified by the CAS number 2155856-28-1, is a chemical compound with a branched-chain aliphatic structure.[1][2][3] While specific research and application data for this particular molecule are not extensively documented in publicly available literature, its structural motifs suggest potential relevance in medicinal chemistry and drug discovery. Branched-chain aminoalkanes are a class of compounds that have garnered interest for their diverse pharmacological activities. This guide aims to provide a comprehensive technical overview of 3-(Aminomethyl)-2-methylpentane hydrochloride, drawing upon foundational chemical principles and analogous structures to elucidate its properties, potential synthesis, and prospective areas of investigation.
Molecular Profile and Physicochemical Properties
Chemical Structure and Identification
-
Chemical Name: 3-(Aminomethyl)-2-methylpentane hydrochloride[2]
-
Synonyms: 2-Ethyl-3-methylbutan-1-amine hydrochloride[1]
-
Molecular Formula: C7H18ClN[2]
Predicted Physicochemical Data
A summary of predicted physicochemical properties is presented below. These values are computationally derived and serve as a valuable starting point for experimental design.
| Property | Predicted Value |
| Molecular Weight | 151.68 g/mol [1][2] |
| Molecular Formula | C7H18ClN[2] |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
| Exact Mass | 151.1127771 |
| Monoisotopic Mass | 151.1127771 |
| Topological Polar Surface Area | 26 Ų |
| Heavy Atom Count | 9 |
| Formal Charge | 0 |
| Complexity | 75.1 |
Data sourced from computational predictions.
Synthesis and Manufacturing
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for 3-(Aminomethyl)-2-methylpentane would start from a suitable carbonyl compound.
Caption: Retrosynthetic analysis of the target molecule.
Hypothetical Step-by-Step Synthesis Protocol
The following protocol outlines a potential method for the synthesis and subsequent hydrochloride salt formation.
Step 1: Synthesis of 3-Formyl-2-methylpentane (The Aldehyde Precursor)
This precursor can be synthesized from commercially available starting materials, such as 2-methyl-1-pentanol, through an oxidation reaction.
-
Reactants: 2-methyl-1-pentanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-methyl-1-pentanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, 3-formyl-2-methylpentane.
-
Purify the aldehyde by distillation if necessary.
-
Step 2: Reductive Amination to form 3-(Aminomethyl)-2-methylpentane
This step involves the reaction of the aldehyde with an ammonia source, followed by reduction.
-
Reactants: 3-Formyl-2-methylpentane, Ammonia (or ammonium chloride), Sodium cyanoborohydride (or another suitable reducing agent), Methanol.
-
Procedure:
-
Dissolve 3-formyl-2-methylpentane in methanol.
-
Add a solution of ammonia in methanol (or ammonium chloride).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt for improved stability and handling.
-
Reactants: Crude 3-(Aminomethyl)-2-methylpentane, Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).
-
Procedure:
-
Dissolve the crude amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 3-(Aminomethyl)-2-methylpentane hydrochloride.
-
Potential Pharmacological Significance and Areas for Investigation
The structural characteristics of 3-(Aminomethyl)-2-methylpentane hydrochloride suggest potential interactions with biological systems. The branched-chain aliphatic backbone is a common feature in molecules with neurological and metabolic activity.
Analogy to Branched-Chain Amino Acids (BCAAs)
The core structure of the molecule bears a resemblance to branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. BCAAs are essential amino acids with significant roles in protein synthesis, energy metabolism, and signaling pathways.[4][5][6][7] They are known to influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[4]
Caption: Simplified BCAA signaling pathway.
Given this structural similarity, 3-(Aminomethyl)-2-methylpentane hydrochloride could be investigated for its potential to modulate similar pathways.
Potential as a Neuromodulator
Many small aliphatic amines exhibit activity in the central nervous system (CNS). The aminomethyl group could potentially interact with various receptors and transporters in the brain. Further research could explore its binding affinity for targets such as:
-
GABA Receptors: As a structural analog of GABAergic modulators.
-
Ion Channels: Potential modulation of voltage-gated or ligand-gated ion channels.
-
Neurotransmitter Transporters: Possible inhibition or modulation of monoamine transporters.
Therapeutic Hypotheses
Based on the above considerations, 3-(Aminomethyl)-2-methylpentane hydrochloride could be a candidate for investigation in several therapeutic areas:
-
Metabolic Disorders: Due to its similarity to BCAAs, it could have applications in conditions related to metabolic dysregulation.[8]
-
Neurological Conditions: Its potential as a neuromodulator warrants investigation in models of epilepsy, anxiety, or neuropathic pain.
-
Oncology: The link between BCAA metabolism and cancer progression suggests that analogs could have an impact on tumor growth and survival.[8]
Future Research Directions
To fully elucidate the potential of 3-(Aminomethyl)-2-methylpentane hydrochloride, a systematic and multi-faceted research approach is required.
Caption: Proposed preclinical research workflow.
Key Experimental Workflows
-
Chemical Synthesis and Characterization: The first step is to synthesize and fully characterize the compound, including confirmation of its structure by NMR, mass spectrometry, and elemental analysis.
-
In Vitro Pharmacological Profiling: A broad panel of in vitro assays should be conducted to identify its primary biological targets. This would include receptor binding assays, enzyme inhibition assays, and functional cell-based assays.
-
In Vivo Efficacy Studies: Once a primary target or pathway is identified, the compound should be tested in relevant animal models of disease to assess its in vivo efficacy.
-
ADME/Tox Studies: A comprehensive evaluation of its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile is crucial for determining its drug-like properties and potential for further development.
Conclusion
While 3-(Aminomethyl)-2-methylpentane hydrochloride (CAS 2155856-28-1) is not a widely studied compound, its chemical structure provides a compelling rationale for further investigation. Its resemblance to branched-chain amino acids and other bioactive small molecules suggests a potential for interesting pharmacological activity. This technical guide provides a foundational understanding of the compound, a plausible synthetic route, and a roadmap for future research. It is hoped that this information will stimulate further exploration of this and related molecules within the scientific and drug development communities.
References
-
Pharmacological activities of branched-chain amino acids: specificity of tissue and signal transduction - PubMed. Available from: [Link]
-
Regulation of branched-chain amino acid metabolism and pharmacological effects of ... - PubMed. Available from: [Link]
-
Branched-Chain Amino Acids: Metabolism, Benefits and Role in Disease. Available from: [Link]
-
Branched-chain amino acids as pharmacological nutrients in chronic liver disease - PubMed. Available from: [Link]
-
Branched Chain Amino Acids - PMC - NIH. Available from: [Link]
Sources
- 1. 2155856-28-1|2-Ethyl-3-methylbutan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 3-(aminomethyl)-2-methylpentane hydrochloride | 2155856-28-1 [chemicalbook.com]
- 3. 3-(Aminomethyl)-2-methylpentane hydrochloride | CymitQuimica [cymitquimica.com]
- 4. Pharmacological activities of branched-chain amino acids: specificity of tissue and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of branched-chain amino acid metabolism and pharmacological effects of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novapublishers.com [novapublishers.com]
- 7. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-chain amino acids as pharmacological nutrients in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 3-(Aminomethyl)-2-methylpentane Hydrochloride: Aqueous vs. Ethanolic Systems
Executive Summary
This technical guide addresses the solubility characteristics of 3-(Aminomethyl)-2-methylpentane hydrochloride (CAS 2155856-28-1), a branched aliphatic amine salt critical in specific pharmaceutical synthesis workflows.
Understanding the differential solubility between Water (high dielectric protic solvent) and Ethanol (moderate dielectric protic solvent) is the cornerstone of designing efficient purification (crystallization) and formulation processes.
Core Insight: As a C7-branched amine hydrochloride, this compound exhibits an amphiphilic nature. While the ionic headgroup (
-
Water: Acts as a thermodynamic sink (Solvent of Choice for Formulation).
-
Ethanol: Acts as a thermodynamic modulator (Solvent of Choice for Recrystallization/Process Control).
Physicochemical Profile & Theoretical Framework
To predict and manipulate solubility, we must first analyze the structural determinants of the molecule.
Structural Analysis
-
Compound: 3-(Aminomethyl)-2-methylpentane Hydrochloride[1]
-
Formula:
-
Molecular Weight: ~151.68 g/mol [1]
-
Key Features:
-
Ionic Head: Primary ammonium chloride (
). Provides high lattice energy but extreme affinity for high-dielectric solvents. -
Hydrophobic Tail: Branched C7 alkyl chain (isobutyl-like moiety). Disrupts water structure (hydrophobic effect) but interacts favorably with the ethyl group of ethanol.
-
Solvation Thermodynamics (Water vs. Ethanol)
The solubility (
| Parameter | Water ( | Ethanol ( | Mechanistic Insight |
| Dielectric Constant | High | Moderate | Water effectively shields the attraction between |
| H-Bonding Capacity | Strong Donor/Acceptor | Good Donor/Acceptor | Water forms a tight hydration shell around the ammonium ion. Ethanol solvates the alkyl tail better than water but solvates the chloride ion poorly. |
| Entropic Factor | Hydrophobic Effect | Mixing Entropy | In water, the hydrophobic tail causes ordering of water molecules (entropic penalty), limiting solubility slightly compared to C2-C3 amines. In ethanol, this penalty is absent. |
| Predicted Outcome | High Solubility (>500 mg/mL) | Moderate Solubility (50–200 mg/mL) | The differential allows Ethanol to act as an antisolvent or cooling crystallization medium. |
Experimental Protocol: Determination of Solubility Limits
Warning: Solubility is temperature-dependent. The protocol below describes determination at 25°C (Standard Ambient Temperature).
Materials & Equipment
-
Analyte: 3-(Aminomethyl)-2-methylpentane HCl (High Purity >98%).
-
Solvents: HPLC Grade Water, Absolute Ethanol (anhydrous).
-
Instrumentation: HPLC (UV/CAD detector) or Gravimetric Balance (0.01 mg precision).
-
Temperature Control: Water bath shaker or Thermomixer set to 25.0°C ± 0.1°C.
The "Saturation-Equilibrium" Workflow (Step-by-Step)
This protocol ensures you measure thermodynamic solubility, not just kinetic dissolution.
-
Supersaturation: Add excess solid compound to 5 mL of solvent in a sealed glass vial until undissolved solid remains visible.
-
Equilibration: Agitate (shake/stir) at 25°C for 24 hours. Crucial: This allows the system to reach thermodynamic equilibrium.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vessel.
-
Quantification (Gravimetric Method):
-
Evaporate solvent from a known volume of filtrate (e.g., 1 mL) under vacuum/nitrogen flow.
-
Dry residue to constant weight.
-
Calculate:
.
-
Visualization of Workflow
Process Implications & Applications
Purification via Recrystallization
The significant solubility difference between Water and Ethanol suggests a Cooling Crystallization or Antisolvent strategy.
-
Strategy A (Ethanolic Cooling):
-
Dissolve the crude HCl salt in boiling Ethanol (near saturation).
-
Slowly cool to 0–5°C.
-
The solubility drop (driven by the temperature dependence of the lattice energy) will force pure crystals out, leaving impurities in the mother liquor.
-
Why Ethanol? Water is likely too good a solvent; the compound might not crystallize even at 0°C.
-
-
Strategy B (Antisolvent Addition):
-
Dissolve in a minimum volume of Ethanol .
-
Slowly add a non-polar solvent (e.g., Ethyl Acetate or MTBE) or Acetone.
-
The amine salt, being ionic, will precipitate as the dielectric constant of the mixture drops.
-
Formulation Development
For liquid drug delivery or aqueous reagents:
-
Water is the ideal carrier due to high solubility.
-
Stability Note: Ensure pH is maintained slightly acidic to neutral. In basic conditions (
), the salt converts to the free amine (oil), which separates from water.
Comparative Data Summary (Predicted)
Based on structural analogs (e.g., Heptylamine HCl, Isooctylamine HCl) and thermodynamic principles.
| Property | Water System | Ethanol System |
| Solubility (25°C) | Very High (>500 mg/mL) | Moderate (50–150 mg/mL) |
| Temperature Sensitivity | Low (Flat curve) | High (Steep curve) |
| Dissolution Enthalpy | Endothermic (Cooling effect) | Endothermic |
| Primary Utility | Final Formulation / Dissolution | Recrystallization / Purification |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 141249642, 3-(Aminomethyl)-2-methylpentane-1-thiol (Analog Structure Reference). Retrieved from [Link]
-
LibreTexts Chemistry. Physical Properties of Amines: Solubility and Boiling Points. Retrieved from [Link][2][3][4][5][6][7][8]
-
CK-12 Foundation. Solubility of Amines in Water and Organic Solvents.[5] Retrieved from [Link]
Sources
- 1. 3-(aminomethyl)-2-methylpentane hydrochloride | 2155856-28-1 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. quora.com [quora.com]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
3-(Aminomethyl)-2-methylpentane: Free Base vs. Hydrochloride Salt
A Technical Evaluation for Drug Development & Organic Synthesis
Executive Summary
In the context of pharmaceutical intermediate selection and active pharmaceutical ingredient (API) development, the physical form of a chiral building block dictates its handling, stability, and utility. 3-(Aminomethyl)-2-methylpentane (CAS: 163628-79-3), also known as 2-ethyl-3-methyl-1-butanamine , presents a classic dichotomy in process chemistry: a volatile, lipophilic Free Base versus a stable, crystalline Hydrochloride (HCl) Salt .
This guide provides a rigorous technical comparison of these two forms, offering validated protocols for their interconversion and a decision matrix for their application in research and manufacturing.
Chemical Identity & Structural Context[1][2][3][4][5][6]
The molecule is an aliphatic primary amine with a branched alkyl chain. Its structural isomerism with 1,3-dimethylamylamine (DMAA) suggests potential pharmacological activity, but it is primarily utilized as a chiral auxiliary or intermediate in the synthesis of complex pharmaceutical agents.
| Feature | Detail |
| IUPAC Name | 3-(Aminomethyl)-2-methylpentane |
| Synonym | 2-Ethyl-3-methyl-1-butanamine |
| CAS Number | 163628-79-3 |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol (Free Base) |
Comparative Analysis: Free Base vs. Hydrochloride Salt
The choice between the free base and the hydrochloride salt is not merely a matter of preference but a critical process decision affecting yield, safety, and regulatory compliance.
2.1 Quantitative Property Comparison
| Property | Free Base (Oil) | Hydrochloride Salt (Solid) |
| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid |
| Molecular Weight | 115.22 g/mol | 151.68 g/mol |
| Solubility (Water) | Low / Immiscible | High (>100 mg/mL) |
| Solubility (Organic) | High (DCM, Ether, Toluene) | Low (DCM, Ether); Mod. (MeOH, DMSO) |
| Volatility | Moderate (High vapor pressure) | Negligible (Non-volatile) |
| Hygroscopicity | Low | Moderate to High (Often deliquescent) |
| Stability | Prone to oxidation/carbonation | Chemically stable; shelf-stable |
2.2 Technical Insights
-
Volatility & Odor: The free base possesses a characteristic amine odor and significant vapor pressure at room temperature. This poses an inhalation hazard and risks mass loss during vacuum drying.
-
Carbonation Risk: Like many primary aliphatic amines, the free base reacts with atmospheric CO₂ to form carbamates or solid carbonates upon prolonged exposure to air. The HCl salt is immune to this degradation.
-
Atom Economy: In nucleophilic substitution reactions (e.g., alkylation), the free base is the reactive species. Using the salt requires an in situ neutralization step (e.g., adding Triethylamine or Carbonate), which generates waste salts and reduces atom economy.
Experimental Protocols: Interconversion
Reliable manipulation of this molecule requires the ability to switch forms based on the process stage.
Protocol A: Synthesis of Hydrochloride Salt (Stabilization)
Use this protocol to convert the oily free base into a stable solid for storage or quantification.
-
Dissolution: Dissolve 10.0 g of 3-(Aminomethyl)-2-methylpentane (Free Base) in 50 mL of anhydrous Diethyl Ether or Methyl tert-Butyl Ether (MTBE). Cool to 0–5°C in an ice bath.
-
Acidification: Dropwise, add 1.1 equivalents of 4M HCl in Dioxane (or anhydrous HCl gas bubbled through).
-
Observation: A white precipitate should form immediately.
-
-
Digestion: Stir the suspension for 30 minutes at 0°C to ensure complete salt formation and minimize occlusion of free amine.
-
Isolation: Filter the solid under inert atmosphere (nitrogen blanket) to prevent moisture absorption.
-
Drying: Wash the filter cake with cold ether (2 x 10 mL). Dry in a vacuum oven at 40°C for 4 hours.
-
Critical Control: Do not exceed 50°C initially, as low-MW amine salts can sometimes sublime or melt if impurities are present.
-
Protocol B: Generation of Free Base (Activation)
Use this protocol to activate the salt prior to use as a nucleophile.
-
Partitioning: Suspend 10.0 g of the Hydrochloride Salt in 50 mL of Dichloromethane (DCM).
-
Neutralization: Slowly add 50 mL of 2M NaOH (aq) while stirring vigorously.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes.
-
Concentration: Filter off the desiccant. Remove solvent via rotary evaporation at mild temperature (30°C, >200 mbar).
-
Warning: Do not apply high vacuum (<10 mbar) for extended periods, or the product will co-evaporate.
-
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision-making process and the chemical workflow for salt formation.
Figure 1: Salt Formation Workflow
Caption: Step-by-step workflow for converting the volatile free base into the stable hydrochloride salt.
Figure 2: Form Selection Decision Matrix
Caption: Logical framework for selecting the appropriate chemical form based on downstream application.
Application Guide
When to use the Hydrochloride Salt:
-
GMP Inventory: For maintaining a "Gold Standard" reference material. The salt's defined stoichiometry allows for precise weighing without the error introduced by liquid volatility.
-
Aqueous Reactions: If the subsequent reaction occurs in water or requires a phase transfer catalyst.
-
Stability Studies: To avoid the formation of carbamates (reaction with air) which complicates HPLC analysis.
When to use the Free Base:
-
Anhydrous Organic Synthesis: When performing reactions sensitive to moisture or acid (e.g., reaction with acid chlorides or isocyanates). Using the salt here would require adding an auxiliary base (like Pyridine), which complicates purification.
-
Distillation: If purification by fractional distillation is required to remove non-volatile impurities.
Safety & Handling
-
Corrosivity: The free base is corrosive to skin and mucous membranes (Category 1B Skin Corrosion). Wear chemical-resistant gloves (Nitrile > 0.11mm) and a face shield.
-
Hygroscopicity: The HCl salt may be deliquescent. Store in a desiccator or tightly sealed container with silica gel packs.
-
Incompatibility: Avoid contact of the free base with strong oxidizers or acid anhydrides (violent reaction).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130376733, 3-(Aminomethyl)-2-methylpentane-1,5-diamine (Analogous Structure). Retrieved from [Link]
- Stahl, P. H., & Wermuth, C. G. (2011).Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for Amine-HCl salt properties).
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 3-(Aminomethyl)-2-methylpentane hydrochloride via One-Pot Reductive Amination
Abstract
This document provides a comprehensive guide for the synthesis of 3-(aminomethyl)-2-methylpentane hydrochloride, a primary amine of interest in pharmaceutical development. The protocol details a robust and efficient one-pot reductive amination procedure starting from 2-methylpentanal. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and present a detailed, step-by-step protocol suitable for implementation in a research or process development laboratory. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and reliable method for the preparation of this and similar primary amines.
Introduction: The Strategic Value of Reductive Amination
The synthesis of primary amines is a cornerstone of organic and medicinal chemistry. Among the myriad methods available, reductive amination stands out for its efficiency, versatility, and control.[1][2][3] This powerful transformation converts aldehydes or ketones into amines via an intermediate imine, which is subsequently reduced.[4][5] A key advantage of this strategy is the ability to perform the reaction in a single pot, combining the carbonyl compound, amine source, and reducing agent, which streamlines the synthetic process and often improves yields by minimizing the handling of unstable intermediates.[1][2]
This application note focuses on the synthesis of 3-(aminomethyl)-2-methylpentane hydrochloride. The direct alkylation of ammonia is often plagued by overalkylation, leading to mixtures of primary, secondary, and tertiary amines that are difficult to separate.[5] Reductive amination elegantly circumvents this issue by offering a more controlled pathway to the desired primary amine.[5] We will employ sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, which is particularly well-suited for this transformation as it preferentially reduces the protonated imine (iminium ion) intermediate over the starting aldehyde.[6][7][8]
Mechanistic Pathway: From Aldehyde to Amine
The reductive amination process occurs in two principal stages within the same reaction vessel:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 2-methylpentanal. This forms a hemiaminal intermediate, which then dehydrates to yield an imine.[1][4] Under the mildly acidic conditions often used, the imine is protonated to form a more electrophilic iminium ion, which is the key intermediate for the reduction step.[9]
-
Hydride Reduction: A selective reducing agent, in this case, sodium triacetoxyborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[5][7] The steric bulk and electron-withdrawing acetate groups on NaBH(OAc)₃ moderate its reactivity, making it less likely to reduce the starting aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[10][11] This selectivity is crucial for the success of the one-pot procedure.[5][7]
The overall transformation is depicted below:
Caption: Figure 1: Reductive Amination Mechanism.
Experimental Protocol
This protocol outlines the synthesis of 3-(aminomethyl)-2-methylpentane hydrochloride on a 25 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (25 mmol scale) | Notes |
| 2-Methylpentanal | C₆H₁₂O | 100.16 | 1.0 | 2.50 g (2.8 mL) | Starting aldehyde |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 1.5 | 2.89 g | Ammonia source & mild acid catalyst |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.2 | 6.36 g | Reducing agent[6][7] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 100 mL | Anhydrous solvent[7] |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | - | 50 mL | For work-up/quench |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 3 x 50 mL | Extraction solvent |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | ~10 g | Drying agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 100 mL | For salt precipitation |
| Hydrochloric Acid (2M in Ether) | HCl | - | ~1.2 | ~15 mL | For hydrochloride salt formation |
Step-by-Step Procedure
The entire workflow is summarized in the following diagram:
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methylpentanal (2.50 g, 25 mmol) and ammonium acetate (2.89 g, 37.5 mmol).
-
Solvent Addition: Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the solids are fully dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (6.36 g, 30 mmol) to the cooled mixture in portions over 20-30 minutes. Causality Note: Portion-wise addition is critical to control the initial exotherm and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting aldehyde.
-
Quenching: After the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 50 mL portions of dichloromethane (DCM).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)-2-methylpentane as an oil.
-
Hydrochloride Salt Formation: Dissolve the crude amine oil in 100 mL of diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms.[12][13]
-
Isolation and Purification: Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum to afford the final product, 3-(aminomethyl)-2-methylpentane hydrochloride.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Analysis | Expected Results for C₇H₁₈ClN (MW: 151.68) |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Consistent with the structure of 3-(aminomethyl)-2-methylpentane hydrochloride |
| ¹³C NMR | 7 unique carbon signals expected |
| Mass Spec (ESI+) | m/z = 116.14 [M+H]⁺ (for the free amine) |
| Melting Point | To be determined experimentally |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation. 2. Deactivated reducing agent (moisture). 3. Inefficient extraction. | 1. Ensure ammonium acetate is fully dissolved. Consider adding a small amount of acetic acid to catalyze imine formation.[8] 2. Use fresh, anhydrous NaBH(OAc)₃ and anhydrous solvent. 3. Perform extractions thoroughly; consider using a different extraction solvent if emulsion is an issue. |
| Product is an Oil/Gummy Solid | 1. Presence of residual solvent or impurities. 2. Incomplete conversion to the hydrochloride salt. | 1. Ensure the crude amine is fully concentrated before salt formation. Consider recrystallization of the final product from a suitable solvent system (e.g., isopropanol/ether). 2. Add more HCl solution and ensure thorough mixing. |
| Multiple Spots on TLC of Crude Product | 1. Unreacted starting aldehyde. 2. Formation of dialkylated (secondary amine) by-product. | 1. Increase reaction time or add a slight excess of the reducing agent. 2. Ensure a sufficient excess of the ammonia source is used. This is less common with NaBH(OAc)₃ but possible.[7] |
Safety and Handling
-
Solvents: 1,2-Dichloroethane, dichloromethane, and diethyl ether are flammable and/or toxic. Handle them exclusively in a well-ventilated fume hood.
-
Reagents: Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas. Avoid contact with moisture.
-
Acids: Hydrochloric acid is corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this procedure.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
- Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2023, October 2). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
-
Green Chemistry Teaching and Learning Community. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]
-
ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]
- Desireddy, N. R., Arava, G., & Bhimireddy, K. R. (2017).
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. gctlc.org [gctlc.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
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- 13. echemi.com [echemi.com]
Application Notes and Protocols for the N-Alkylation of 3-(Aminomethyl)-2-methylpentane Hydrochloride
Abstract
This guide provides an in-depth technical overview and detailed protocols for the N-alkylation of 3-(aminomethyl)-2-methylpentane hydrochloride, a key building block for various research and development applications. The primary challenges in alkylating this substrate stem from its presentation as a hydrochloride salt and the inherent propensity of primary amines to undergo over-alkylation. This document explores two primary strategic approaches: Reductive Amination, a highly selective method for controlled mono-alkylation, and Direct Alkylation with Alkyl Halides, for which we present strategies to mitigate common side reactions. By explaining the causality behind procedural choices and reagent selection, this guide equips researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize N-alkylated derivatives of 3-(aminomethyl)-2-methylpentane.
Introduction to the Substrate: 3-(Aminomethyl)-2-methylpentane Hydrochloride
3-(Aminomethyl)-2-methylpentane is a primary amine characterized by a sterically hindered environment due to the adjacent branched alkyl chain. It is typically supplied as a hydrochloride salt to enhance stability and handling.
Chemical Structure:
-
Name: 3-(Aminomethyl)-2-methylpentane hydrochloride
-
Formula: C₇H₁₈ClN
-
Structure:
The protonated nature of the amine (R-NH₃⁺) renders it non-nucleophilic. Therefore, a critical first consideration for any N-alkylation reaction is the in-situ or prior neutralization of the hydrochloride salt with a suitable base to liberate the free, nucleophilic primary amine (R-NH₂).
Strategic Approaches to N-Alkylation
The synthesis of secondary amines from primary amines requires careful consideration to prevent the formation of undesired tertiary amine and quaternary ammonium salt byproducts.[1] The secondary amine product is often more nucleophilic than the starting primary amine, making it a competitive nucleophile for the alkylating agent.[1][2] Two robust methods are presented here to achieve selective mono-alkylation.
Method 1: Reductive Amination
Reductive amination is arguably the most versatile and widely employed method for the N-alkylation of primary amines due to its high selectivity for the mono-alkylated product.[3][4] The process is a one-pot reaction that involves two key stages:
-
Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) under weakly acidic or neutral conditions to form an imine intermediate. Water is generated as a byproduct.
-
In-Situ Reduction: A mild reducing agent, added to the same pot, selectively reduces the imine C=N double bond to a C-N single bond, yielding the desired secondary amine.
This method's success lies in the choice of a reducing agent that is potent enough to reduce the imine but not so reactive that it reduces the starting carbonyl compound.
Caption: General mechanism of one-pot reductive amination.
| Reagent Class | Examples | Rationale and Considerations |
| Carbonyl Source | Aldehydes (e.g., Benzaldehyde), Ketones (e.g., Acetone) | Aldehydes are generally more reactive than ketones. The choice of carbonyl determines the alkyl group to be introduced (R'-C=O becomes R'-CH₂-). |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Cyanoborohydride (NaBH₃CN) | NaBH(OAc)₃ is the preferred reagent. It is mild, selective for imines over carbonyls, and does not require stringent pH control.[5][6] NaBH₃CN is also effective but is highly toxic and requires careful handling. Sodium borohydride (NaBH₄) can be used but may also reduce the starting aldehyde/ketone.[3][6] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH) | Aprotic solvents like DCM and DCE are common.[3] For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added to drive the imine formation equilibrium. |
| Base (for HCl salt) | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | A non-nucleophilic organic base is required to neutralize the starting material's hydrochloride salt to generate the free amine for the reaction. |
Method 2: Direct Alkylation with Alkyl Halides
Direct alkylation via an Sₙ2 reaction is a classical approach but is often plagued by a lack of selectivity. However, by leveraging the properties of the amine salt, a controlled mono-alkylation can be achieved.
This advanced strategy exploits the difference in basicity between the primary and secondary amine to achieve selectivity.[7][8] The reaction is run with the amine hydrochloride salt and a carefully controlled amount of base (typically a slight excess relative to the amine salt).
-
The base deprotonates the primary amine hydrochloride (R-NH₃⁺) to generate the nucleophilic free primary amine (R-NH₂).
-
The free primary amine reacts with the alkyl halide to form the secondary amine product (R-NH-R').
-
This newly formed secondary amine is more basic than the starting primary amine. It is immediately protonated by the remaining primary amine hydrochloride in the reaction mixture, forming R₂NH₂⁺.
-
This protonated secondary amine is no longer nucleophilic and cannot react further with the alkyl halide, thus preventing over-alkylation.[7][8]
| Reagent Class | Examples | Rationale and Considerations |
| Alkylating Agent | Alkyl Iodides (R-I), Alkyl Bromides (R-Br) | Reactivity follows the order I > Br > Cl. Primary alkyl halides are most effective for Sₙ2 reactions.[2] |
| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Triethylamine (Et₃N) | A non-nucleophilic base is essential. Inorganic bases like K₂CO₃ are often effective and easy to remove. Cesium bases can enhance reaction rates and selectivity.[9] The stoichiometry is critical for the competitive deprotonation strategy. |
| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN) | Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation of the base while leaving the anion relatively free and reactive. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: N-Benzylation via Reductive Amination
This protocol details the synthesis of N-benzyl-3-(aminomethyl)-2-methylpentane.
Caption: Step-by-step workflow for the reductive amination protocol.
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-(aminomethyl)-2-methylpentane hydrochloride (1.0 eq), benzaldehyde (1.05 eq), and dichloromethane (DCM, sufficient to make a ~0.2 M solution).
-
Neutralization: Cool the mixture to 0°C in an ice bath. Add triethylamine (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS if desired.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer three times with DCM.
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[3]
Protocol 2: Selective N-Butylation with an Alkyl Halide
This protocol details the synthesis of N-butyl-3-(aminomethyl)-2-methylpentane using the competitive deprotonation strategy.
-
Reactant Preparation: To a round-bottom flask, add 3-(aminomethyl)-2-methylpentane hydrochloride (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add 1-bromobutane (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to 50-60°C and stir overnight (16-24 hours). Monitor the reaction progress by TLC or LC-MS, paying close attention to the consumption of the primary amine and the formation of any dialkylated byproduct.[3]
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.[3]
-
Extraction: Dilute the filtrate with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[3]
Method Comparison
| Feature | Reductive Amination | Direct Alkylation (Selective Strategy) |
| Principle | Imine formation followed by in-situ reduction | Sₙ2 reaction with controlled protonation state |
| Selectivity | Excellent for mono-alkylation | Good, but sensitive to base stoichiometry |
| Substrate Scope | Broad; depends on available aldehydes/ketones | Generally for primary/secondary unhindered halides |
| Key Reagents | Carbonyl compound, NaBH(OAc)₃ | Alkyl halide, K₂CO₃ or other base |
| Byproducts | Water, borate salts | Inorganic salts (e.g., KBr), potential for over-alkylation if not controlled |
| Advantages | High selectivity, mild conditions, one-pot procedure | Uses common reagents, avoids metal hydrides |
| Limitations | Requires specific (and sometimes toxic) hydride reagents | Risk of over-alkylation, may require elevated temperatures |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Incomplete neutralization of HCl salt.2. Inactive reducing agent (reductive amination).3. Unreactive alkyl halide (direct alkylation). | 1. Ensure sufficient base is added; check pH.2. Use a fresh bottle of NaBH(OAc)₃.3. Switch to a more reactive halide (e.g., bromide or iodide). |
| Over-alkylation Observed (Direct Alkylation) | 1. Incorrect stoichiometry of base.2. Reaction temperature is too high. | 1. Carefully control base to be ~1.5 eq relative to the amine salt.2. Lower the reaction temperature. |
| Starting Carbonyl Recovered (Reductive Amination) | 1. Imine formation is unfavorable.2. Insufficient reaction time. | 1. Add a dehydrating agent (e.g., MgSO₄).2. Allow the imine formation step to proceed for a longer duration before adding the reductant. |
Conclusion
The N-alkylation of 3-(aminomethyl)-2-methylpentane hydrochloride is readily achievable through well-established synthetic methodologies. For applications demanding high selectivity and the clean formation of a mono-alkylated product, reductive amination stands out as the superior method due to its inherent mechanistic control over the reaction. When reductive amination is not feasible, direct alkylation can be successfully employed by carefully implementing a competitive deprotonation/protonation strategy to suppress the formation of over-alkylation byproducts. The choice of methodology will ultimately depend on the specific alkyl group to be installed, available reagents, and the desired scale of the reaction.
References
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
- Experimental procedure for N-alkyl
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- Alkylation of Amines (Sucks!).Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
- Alkylation of Amines, Part 1: with Alkyl Halides.YouTube.
- Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amin
- Application Note – Reductive Amin
- Reductive amin
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory.Green Chemistry Teaching and Learning Community.
- Synthesis of secondary and tertiary amines.Organic Chemistry Portal.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. gctlc.org [gctlc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Application Note: 3-(Aminomethyl)-2-methylpentane Hydrochloride in Fragment-Based Drug Discovery (FBDD)
Introduction: Escaping "Flatland" with High-Fsp³ Scaffolds
In the evolution of Fragment-Based Drug Discovery (FBDD), the industry has shifted from planar, aromatic-heavy libraries toward three-dimensional (3D), sp³-rich scaffolds. 3-(Aminomethyl)-2-methylpentane hydrochloride represents a quintessential "3D fragment." Unlike traditional aniline or pyridine fragments, this molecule offers a saturated, branched aliphatic core that allows researchers to probe hydrophobic sub-pockets while maintaining high aqueous solubility via its primary amine handle.
This guide details the technical application of this specific fragment, focusing on its utility in screening, hit validation, and chemical elaboration.
Why This Fragment?
-
High Solubility: The hydrochloride salt form ensures solubility >100 mM in aqueous buffers, a prerequisite for NMR and SPR screening.
-
Vector Diversity: The branched isobutyl and ethyl chains (relative to the core) provide distinct hydrophobic vectors that are not coplanar, allowing for better shape complementarity in globular protein pockets.
-
Synthetic Tractability: The primary amine serves as a high-fidelity "growth point" for rapid library expansion via amide coupling or reductive amination.
Physicochemical Profile
The following parameters define the operational window for this fragment in biophysical assays.
| Property | Value | Implications for FBDD |
| Formula | C₈H₁₉N · HCl | Base MW is low, allowing significant "growth" room. |
| MW (Salt) | ~151.68 Da | Ideal for Rule-of-3 (Ro3) compliance. |
| MW (Free Base) | 115.22 Da | Extremely ligand-efficient (LE) starting point. |
| cLogP | ~1.8 (Base) | Lipophilic enough to bind hydrophobic pockets, but soluble. |
| Fsp³ | 1.0 | 100% sp³ character; maximizes 3D complexity. |
| H-Bond Donors | 3 (NH₃⁺) | Strong electrostatic anchor for Asp/Glu residues. |
| Rotatable Bonds | 4 | Moderate flexibility; entropy penalty upon binding is low-to-moderate. |
Protocol A: Screening via Saturation Transfer Difference (STD) NMR[1][2][3][4]
Ligand-observed NMR is the gold standard for screening aliphatic amines like 3-(Aminomethyl)-2-methylpentane because they lack the UV chromophores required for standard optical assays.
Mechanism of Action
We utilize the Saturation Transfer Difference (STD) effect.[1][2] The protein target is selectively irradiated (saturated) at a frequency where the ligand does not absorb (e.g., -1.0 ppm or aliphatic region if protein is aromatic-only, but usually <0 ppm). Magnetization transfers from the protein to the bound ligand via the Nuclear Overhauser Effect (NOE). When the ligand dissociates, it carries this magnetization into the bulk solution, resulting in a signal intensity decrease in the difference spectrum.
Materials
-
Fragment Stock: 100 mM 3-(Aminomethyl)-2-methylpentane HCl in d₆-DMSO.
-
Target Protein: >20 kDa (for efficient spin diffusion), purified, in PBS (pH 7.4).
-
Buffer: 50 mM Phosphate, 150 mM NaCl, 10% D₂O (for lock). Critical: Avoid buffers with high proton density (e.g., Tris, HEPES) that obscure ligand signals.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare the NMR tube with a Ligand:Protein ratio of 100:1 .
-
Typical concentrations: 500 µM Fragment : 5 µM Protein.
-
Volume: 500 µL.
-
Control: Prepare a "Ligand-Only" sample (500 µM) to rule out non-specific aggregation or direct irradiation artifacts.
-
-
Pulse Sequence Setup (std_pulse):
-
Temperature: 298 K (25°C).
-
On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (Gaussian train pulses, 50 ms duration, total saturation time 2-3 seconds).
-
Off-Resonance Irradiation: 30 ppm (Control).
-
Spin-Lock: 30 ms (to suppress protein background signals).
-
-
Data Acquisition:
-
Acquire interleaved scans (On-Resonance / Off-Resonance) to minimize drift errors.
-
Total scans: 64 to 128 (depending on magnet strength, typically 600 MHz+).
-
-
Analysis:
-
Subtract the "On-Resonance" FID from the "Off-Resonance" FID.
-
Positive Hit: Signals corresponding to the methyl doublets (approx. 0.9 ppm) and methylene protons appear in the difference spectrum.
-
Epitope Mapping: Calculate the % STD factor (
) for each peak. The protons with the highest % STD are in closest contact with the protein surface.
-
Protocol B: Chemical Elaboration (Fragment Growing)
Once 3-(Aminomethyl)-2-methylpentane is identified as a hit, the primary amine is the vector for growth. The following protocol utilizes parallel synthesis to explore the adjacent sub-pockets.
Strategy: Amide Coupling (High-Throughput)
The goal is to attach diverse aromatic or heteroaromatic carboxylic acids to the amine to pick up pi-stacking or H-bond interactions.
Reaction Scheme
Step-by-Step Methodology
-
Reagent Prep:
-
Fragment Solution: 0.2 M in DMF (neutralized with 1 eq. DIPEA).
-
Acid Library: 0.2 M diverse carboxylic acids in DMF (96-well plate).
-
Coupling Agent: 0.2 M HATU in DMF.
-
Base: Pure DIPEA.
-
-
Execution (96-Well Format):
-
Dispense 50 µL Acid solution (10 µmol) into each well.
-
Add 50 µL HATU solution (10 µmol).
-
Add 10 µL DIPEA (excess).
-
Shake for 5 mins to activate the acid.
-
Add 50 µL Fragment solution (10 µmol).
-
Seal and shake at Room Temperature for 12 hours.
-
-
Work-up (SPE - Solid Phase Extraction):
-
Use SCX (Strong Cation Exchange) cartridges if the product retains basicity, or Carbonate resin to scavenge excess acid.
-
For this specific fragment, the product is an amide (neutral). Use polymer-supported isocyanate to scavenge unreacted fragment amine.
-
Filter and evaporate solvent (Genevac).
-
-
Validation:
-
Resuspend in DMSO for secondary screening (SPR or higher-affinity NMR).
-
Visualizing the Workflow
The following diagrams illustrate the logic flow for integrating this fragment into a discovery campaign and the chemical space accessible from its core.
Diagram 1: FBDD Workflow for Aliphatic Amine Fragments
Caption: The critical path from library selection to lead generation, highlighting the validation step essential for weak binders.
Diagram 2: Chemical Expansion Vectors
Caption: Divergent synthesis pathways utilizing the primary amine handle to explore adjacent chemical space.
References
-
Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link
-
ChemicalBook. 3-(Aminomethyl)-2-methylpentane hydrochloride Product Properties.Link
-
PubChem. Compound Summary: 3-(Aminomethyl)-2-methylpentane. National Library of Medicine. Link
-
Lepre, C. A. (2011). Library design for fragment-based drug discovery.[3] Drug Discovery Today.[3] Link
Sources
Troubleshooting & Optimization
Technical Guide: Removal of Excess HCl from 3-(Aminomethyl)-2-methylpentane Hydrochloride
Technical Support Center: Application Note #042
Executive Summary & Technical Context[1][2][3][4][5]
3-(Aminomethyl)-2-methylpentane hydrochloride is a primary aliphatic amine salt, frequently utilized as a building block in drug discovery (e.g., analogs of gabapentinoids). In its pure form, it should exist as a stoichiometric 1:1 mono-hydrochloride salt.
The Problem: Excess Hydrogen Chloride (HCl) is a common impurity arising from "over-gassing" during salt formation or insufficient drying. The Consequence:
-
Hygroscopicity: Excess HCl acts as a desiccant, causing the salt to become sticky or deliquescent (turning into an oil) upon exposure to air.
-
Corrosion: Free acid damages analytical equipment (HPLC columns, NMR probes).
-
Stoichiometric Errors: Using a salt with undefined HCl content leads to incorrect molar equivalents in subsequent coupling reactions (e.g., amide bond formation), reducing yield.
This guide provides a tiered approach to removing excess HCl, ranging from non-invasive physical methods to chemical re-precipitation.
Diagnostic: Do You Have Excess HCl?
Before attempting purification, validate the presence of excess acid. Pure aliphatic amine hydrochlorides are weak acids, whereas free HCl is a strong acid.
| Diagnostic Test | Observation (Pure Salt) | Observation (Excess HCl) |
| Visual Inspection | Free-flowing white powder/crystals. | Clumpy, sticky, or "wet" appearance; fuming in moist air. |
| pH Check (10% w/v) | pH 5.0 – 6.0 (Weakly acidic). | pH < 3.0 (Strongly acidic). |
| Silver Nitrate Titration | Matches theoretical %Cl (approx. 23.4%).[1] | Significantly higher %Cl than theoretical. |
| Melting Point | Sharp, defined range. | Broad, depressed range (melting starts lower). |
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the least invasive method required to salvage your material.
Figure 1: Decision tree for selecting the HCl removal protocol based on material state and acidity.
Troubleshooting Protocols
Protocol A: Vacuum Desiccation (Physical Removal)
Best for: Dry solids with trace HCl smell or slight acidity.
Mechanism: Heat and reduced pressure drive off loosely bound (adsorbed) HCl gas. Self-Validating Step: The weight must stabilize (constant weight) over time.
-
Place the salt in a vacuum oven.
-
Set temperature to 40–50°C . (Do not exceed 60°C initially to avoid melting if impurities are high).
-
Place a tray of solid KOH or NaOH pellets in the bottom of the oven (acts as an acid trap to protect the pump and prevent re-adsorption).
-
Apply full vacuum (< 10 mbar) for 12–24 hours.
-
Validation: Measure pH of a small sample. If still < 3.0, proceed to Protocol B.
Protocol B: Solvent Trituration (The "Wash")
Best for: Sticky solids or surface-coated excess acid.
Mechanism: 3-(Aminomethyl)-2-methylpentane HCl is soluble in water/alcohols but insoluble in non-polar ethers. Free HCl gas and solvated acid are often soluble in ether/dioxane or can be mechanically washed away.
-
Place the crude solid in a flask.
-
Add Diethyl Ether or MTBE (Methyl tert-butyl ether). Use approx. 10 mL per gram of solid.
-
Sonicate for 10–15 minutes. The sticky solid should break up into a fine powder.
-
Filter the suspension under nitrogen (to prevent moisture uptake).
-
Wash the filter cake with fresh ether.
-
Dry the solid under vacuum.
-
Validation: Check melting point. It should sharpen significantly.
Protocol C: Recrystallization
Best for: High-purity requirements where simple washing failed.
Mechanism: Dissolving the salt breaks the crystal lattice, releasing trapped HCl. Re-forming the lattice in a controlled manner excludes impurities.
-
Dissolve the salt in a minimum amount of hot Isopropanol (IPA) or Ethanol .
-
If the solution is colored, treat with activated charcoal and filter hot.
-
Allow the solution to cool slowly to room temperature.
-
If crystallization does not start, add Diethyl Ether dropwise until turbidity (cloudiness) persists.
-
Cool to 0°C–4°C in a fridge.
-
Filter the white crystals and wash with cold Ether/IPA (3:1) mixture.
Protocol D: The "Reset" (Free-Basing)
Best for: Unknown stoichiometry or severely degraded salts.
Mechanism: Converts the salt back to the neutral amine (oil), allowing complete removal of chloride ions, followed by re-introduction of exactly 1.0 equivalent of HCl.
-
Neutralization: Dissolve the impure salt in water. Add 2M NaOH until pH > 12.
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate .
-
Drying: Dry the combined organic layers over anhydrous
or . Filter. -
Concentration: Evaporate the solvent to obtain the free amine (likely a colorless oil).
-
Re-salting:
Summary Data Table: Solvent Compatibility
| Solvent | Solubility of Amine HCl Salt | Solubility of Free HCl | Role in Purification |
| Water | High | High | Dissolution for free-basing. |
| Ethanol/Methanol | High | High | Recrystallization solvent (good solvent). |
| Isopropanol (IPA) | Moderate (Hot) / Low (Cold) | High | Ideal for recrystallization. |
| Diethyl Ether | Insoluble | Moderate | Ideal for trituration/washing. |
| Hexanes/Heptane | Insoluble | Low | Anti-solvent (precipitant). |
| DCM | Low/Moderate | Moderate | Extraction of free base. |
Frequently Asked Questions (FAQ)
Q: Why is my salt turning into an oil on the benchtop? A: This is deliquescence. The excess HCl is pulling moisture from the air. You must dry it immediately (Protocol A) or wash it (Protocol B) to remove the hygroscopic acid layer. Store the final product in a desiccator.
Q: Can I use Acetone for washing? A: Caution is advised. While acetone is a good solvent for washing, primary amines can react with ketones (like acetone) to form imines (Schiff bases) over time, especially under acidic conditions. It is safer to use Ethers (MTBE, Et2O) or Esters (Ethyl Acetate) for washing primary amine salts.
Q: How do I calculate the exact yield if I suspect excess HCl?
A: You cannot rely on weight alone. Perform a quantitative NMR (qNMR) using an internal standard (like maleic acid) to determine the weight percent of the amine scaffold, or titrate the chloride content using Silver Nitrate (
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of amine salts via recrystallization).
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Detailed protocols on salt formation and stoichiometry).
-
PubChem Compound Summary. (2023). 3-(Aminomethyl)-2-methylpentane hydrochloride.[4] National Center for Biotechnology Information. (Physical property verification).
-
Reich, H. J. (2017). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Theoretical basis for amine/ammonium acidity).
Sources
Technical Support Center: Recrystallization of 3-(Aminomethyl)-2-methylpentane Hydrochloride
Welcome to the technical support center for the purification of 3-(Aminomethyl)-2-methylpentane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. The following sections are structured in a question-and-answer format to directly address challenges you may encounter during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for a hydrochloride salt like 3-(Aminomethyl)-2-methylpentane hydrochloride?
A1: The selection of an appropriate solvent is the most critical step in recrystallization. For a polar, salt-like compound such as an amine hydrochloride, the ideal solvent or solvent system should exhibit the following properties:
-
High Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.
-
Inertness: The solvent must not react chemically with the compound.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[1]
-
Safety: Solvents with lower toxicity and flammability are always preferred.
Q2: Which single solvents are good starting points for screening?
A2: Given the polar nature of 3-(Aminomethyl)-2-methylpentane hydrochloride due to the ammonium and chloride ions, polar protic solvents are the most logical starting points. We recommend screening the following single solvents:
-
Isopropanol (2-Propanol): Often a preferred choice for hydrochloride salts as it provides a good balance of polarity for dissolution at high temperatures without excessive solubility at low temperatures.[2][3]
-
Ethanol: Similar to isopropanol but can sometimes show higher solubility for hydrochloride salts, potentially leading to lower yields.[2]
-
Methanol: A highly polar solvent that will likely dissolve the compound readily. It may be too effective, meaning the compound might remain soluble even at low temperatures, resulting in poor recovery.
-
Water: While it is a highly polar solvent capable of dissolving the salt, the solubility might be too high across all temperatures, making it difficult to achieve good recovery.[4] It is often more useful as part of a mixed-solvent system.
Q3: When should I consider using a mixed-solvent system?
A3: A mixed-solvent system is an excellent strategy when no single solvent provides the ideal solubility profile.[1] This is often the case when a compound is too soluble in one solvent and poorly soluble in another. The technique, also known as antisolvent crystallization, involves dissolving the compound in a "good" solvent and then adding a miscible "poor" solvent (the antisolvent) to induce precipitation.[5]
For 3-(Aminomethyl)-2-methylpentane hydrochloride, which is a polar salt, you would dissolve it in a polar solvent and add a less polar or non-polar antisolvent.
Recommended Solvent/Antisolvent Pairs to Screen:
| "Good" Solvent (Polar) | Antisolvent (Less Polar) | Rationale & Comments |
| Isopropanol or Ethanol | Diethyl Ether | A classic combination for precipitating hydrochloride salts. Diethyl ether is miscible with short-chain alcohols and drastically reduces the polarity of the mixture.[6] |
| Methanol | Dichloromethane (DCM) | Methanol provides high solvating power, while the addition of DCM reduces the overall polarity to initiate crystallization. |
| Isopropanol or Ethanol | Ethyl Acetate | Ethyl acetate is a moderately polar solvent that can act as an effective antisolvent for salts dissolved in alcohols.[7] |
| Acetone | n-Hexane / n-Heptane | If the salt shows some solubility in hot acetone, adding a non-polar alkane can effectively induce crystallization.[4] |
| Water | Acetone or Isopropanol | Water is an excellent solvent for salts, and adding a water-miscible organic solvent like acetone or isopropanol can lead to controlled precipitation.[7] |
Troubleshooting Guide
Q4: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?
A4: "Oiling out" occurs when the solid separates from the solution above its melting point, or when the concentration of the solute is too high, leading to phase separation.[8] This is a common issue, especially with impure samples.
Corrective Actions:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional "good" solvent (10-20% more) to reduce the saturation level of the solution.
-
Slow Down the Cooling Process: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature slowly on a benchtop before moving it to an ice bath. Insulating the flask can also help.[8]
-
Change Solvents: The boiling point of your chosen solvent might be higher than the melting point of your compound. Select a solvent with a lower boiling point.
Q5: The solution has cooled, but no crystals have formed. What is the problem?
A5: This is typically due to either using too much solvent during the dissolution step or the formation of a supersaturated solution.[8][9]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[8]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.
-
Cool to a Lower Temperature: If crystals still do not form, try cooling the solution in a salt-ice bath or a freezer to further decrease solubility.
Q6: My final yield is very low. How can I improve the recovery?
A6: Low yield is a frequent problem in recrystallization and is almost always caused by procedural issues.[9]
Key Areas to Optimize:
-
Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve your crude solid. Adding even a small excess will result in a significant portion of your product remaining in the mother liquor upon cooling.[9]
-
Use Ice-Cold Solvents for Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature solvent will re-dissolve some of your purified product.[9]
-
Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Rushing this step will leave product in the solution.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with the desired temperature-dependent solubility profile is identified.
Caption: Single-Solvent Recrystallization Workflow
Steps:
-
Dissolution: Place the crude 3-(Aminomethyl)-2-methylpentane hydrochloride in an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., isopropanol) and heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid is completely dissolved.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[11]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent (Antisolvent) Recrystallization
This protocol is used when a solvent/antisolvent pair is required.
Caption: Mixed-Solvent Recrystallization Logic
Steps:
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., isopropanol).[12]
-
Antisolvent Addition: While the solution is still hot, add the "antisolvent" (e.g., diethyl ether) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is nearing its saturation point.[5]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears. The solution is now saturated.[5]
-
Crystallization and Isolation: Cover the flask and follow steps 3-6 from the single-solvent protocol above.
References
-
Reddit Community. (2023). Go-to recrystallization solvent mixtures. Reddit. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. [Link]
-
LibreTexts Chemistry. (2022). 4. Crystallization. [Link]
-
Harvard University. VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
-
National Institute of Technology, Tiruchirappalli. Recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
University of Wisconsin-Madison. Recrystallization. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. reddit.com [reddit.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts
Subject: Troubleshooting, Handling, and Recovery of Deliquescent Amine Salts Audience: Research Chemists, Process Development Scientists Version: 2.0 (Current Standards)
Introduction
Amine hydrochloride salts are a staple in drug development due to their improved solubility and bioavailability compared to free bases. However, their hygroscopic nature presents a critical challenge: they aggressively absorb atmospheric moisture, leading to deliquescence (turning into a viscous oil), stoichiometry errors, and equipment corrosion.
This guide provides field-proven protocols to handle these salts with quantitative precision.
Module 1: Storage & Prevention (The "Goo" Defense)
Q: My amine salt turned into a sticky oil inside the vial. Is it degraded? A: Likely not. It has undergone deliquescence , where the crystal lattice absorbs enough water to dissolve itself in a saturated solution. Unless the amine is hydrolytically unstable (e.g., contains esters/imines), the molecule is intact but useless for precise weighing.
Q: How do I store these salts to prevent this? A: You must create a "dry chain" of custody.
-
Desiccation: Store vials inside a desiccator containing Phosphorus Pentoxide (
) or activated molecular sieves. Silica gel is often insufficient for highly hygroscopic amine salts. -
Temperature Cycling: If stored in a fridge/freezer (-20°C), never open the vial until it has warmed to room temperature (approx. 30–60 mins). Opening a cold vial condenses atmospheric moisture instantly onto the solid.
-
Seal Integrity: Parafilm is permeable to water vapor over time. Use electrical tape or vacuum-sealed secondary containment for long-term storage.
Module 2: Weighing & Dosing (Precision Protocols)
Q: The mass reading on my balance keeps drifting upwards. How do I get an accurate weight? A: The drift is real-time water absorption. You cannot use a standard "tare and add" method. You must use the Weighing by Difference technique.[1][2]
Protocol: Weighing by Difference
Objective: Deliver a precise mass (
-
Preparation: Dry the exterior of the stock vial.
-
Initial Weighing (
): Place the capped stock vial on the analytical balance. Record the mass. -
Transfer: Remove the vial from the balance. Open it quickly, transfer an estimated amount to your reaction vessel, and immediately recap the vial.
-
Final Weighing (
): Place the capped stock vial back on the balance. Record the new mass. -
Calculation: Mass delivered =
. -
Adjustment: If mass is insufficient, repeat steps 3-5.
Visual Guide: Weighing Workflow
Figure 1: Iterative weighing by difference ensures the hygroscopic bulk is never exposed to the balance environment.
Module 3: Reaction Troubleshooting
Q: My yield is low. Could the water in the salt be quenching my reagents? A: Yes. If you are using water-sensitive reagents (e.g., n-BuLi, Grignards, DCC, acid chlorides), the absorbed water in the salt will destroy them.
Q: How do I correct for the water content? A: You must determine the Effective Molecular Weight (MW) .
-
Method A (qNMR): Run a quantitative NMR using a dry internal standard (e.g., Dimethyl sulfone or TCNB). Compare the integration of the amine signals to the standard to find the true wt%.
-
Method B (Karl Fischer): Standard coulometric titration.
Q: The salt won't dissolve in my organic solvent (DCM/THF). A: Amine HCl salts have high lattice energy.
-
Solution 1 (Polar Switch): Use Methanol (MeOH) or DMF if compatible.
-
Solution 2 (In-Situ Free Basing): If you need non-polar conditions, add a tertiary amine base (e.g.,
or DIPEA) to the suspension. This liberates the free amine, which will dissolve in DCM/THF, leaving (which may precipitate or stay soluble depending on the solvent).
Data: Solvent Compatibility Matrix
| Solvent | Amine HCl Salt Solubility | Free Amine Solubility | Recommended Additive for Salt Dissolution |
| Water | High | Low/Moderate | None |
| Methanol | High | High | None |
| DCM | Very Low | High | DIPEA / TEA (1.1 equiv) |
| THF | Very Low | High | DIPEA / TEA (1.1 equiv) |
| Toluene | Negligible | High | Wash with NaOH(aq) first |
Module 4: Recovery & Purification (Saving the Batch)
Q: I have 50g of "oiled out" salt. How do I fix it? A: Do not just put it in an oven (it may decompose or melt). Use Azeotropic Drying or Recrystallization .
Protocol: Azeotropic Drying
-
Dissolution: Dissolve the "oil" in a minimum amount of dry Methanol (MeOH).
-
Evaporation: Rotovap to dryness. The MeOH helps carry off water.
-
Chasing: If water persists, add Toluene and rotovap. Toluene forms a low-boiling azeotrope with water, dragging it out.
-
Final Dry: Place in a vacuum oven at 60°C over
overnight.
Protocol: Recrystallization (The "Crash" Method)
-
Dissolve the salt in hot MeOH or Isopropanol (minimum volume).
-
Allow to cool slightly.
-
Slowly add Diethyl Ether or Ethyl Acetate (anti-solvents) until the solution turns cloudy.
-
Cool to 0°C. The salt should crystallize out as a white solid, leaving impurities and water in the mother liquor.
Visual Guide: Recovery Decision Tree
Figure 2: Decision logic for recovering usable solids from deliquesced amine salts.
References
-
BenchChem. (2025).[3][4] Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Retrieved from
-
Michigan Technological University (MTU). (n.d.). Weighing by Difference Protocol. Department of Chemistry. Retrieved from
-
Chemistry LibreTexts. (2025). Proper Use of Balances: Weighing by Difference. Retrieved from
-
ECHEMI. (n.d.). Purification of Hydrochloride Salts: Community Discussion & Protocols. Retrieved from
-
Agilent Technologies. (2011).[5] Easy, Precise and Accurate Quantitative NMR. Application Note. Retrieved from
Sources
Technical Support Center: Stability & Handling of 3-(Aminomethyl)-2-methylpentane
Topic: Preventing Oxidation and Degradation of Free Base Amines
Ticket ID: AMP-OX-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Stability Paradox
You are working with 3-(Aminomethyl)-2-methylpentane , a branched primary aliphatic amine.[1] In its free base form (non-salt), the nitrogen atom possesses a chemically active lone pair of electrons. While this lone pair is essential for your nucleophilic reactions (e.g., curing, synthesis), it is also the "Achilles' heel" that invites oxidative degradation.
The Core Problem: Users often report "oxidation" when they observe yellowing or precipitate formation. However, two distinct mechanisms are usually at play:[1]
-
True Oxidation: Radical attack by atmospheric oxygen, often catalyzed by trace metals or light, leading to colored imine impurities (yellowing).
-
Carbamation (The "False" Oxidation): Reaction with atmospheric
to form carbamate salts (white crusts/precipitates).
This guide provides a self-validating protocol to eliminate both failure modes, ensuring your reagent remains colorless and stoichiometrically accurate.
The Mechanism: Why Does It Turn Yellow?
To prevent degradation, you must understand the pathway. Unlike aromatic amines (like aniline) which oxidize easily to quinones, aliphatic amines like 3-(Aminomethyl)-2-methylpentane degrade via radical abstraction of the
Degradation Pathway Diagram
Figure 1: The oxidative degradation cascade.[1] Note that moisture (H2O) accelerates the breakdown of the imine intermediate, while transition metals act as catalysts for the initial radical formation.
Prevention Protocols: The "Inert Blanket" System
The only way to guarantee stability is to physically exclude the reactants (
Protocol A: Storage & Container Selection
| Parameter | Recommendation | Scientific Rationale |
| Material | Stainless Steel (304/316) or Amber Glass | Steel excludes light completely.[1] Amber glass blocks UV radiation that initiates radical formation. Avoid: Copper, brass, or mild steel (these metals catalyze oxidation). |
| Headspace | Argon (Ar) > Nitrogen ( | Argon is heavier than air and forms a stable "blanket" over the liquid surface. Nitrogen is acceptable but requires more rigorous purging as it mixes more easily with air. |
| Seal | PTFE-lined caps or Sure/Seal™ | Standard polyethylene liners are permeable to |
| Additives | KOH Pellets (Optional) | Adding solid Potassium Hydroxide (KOH) pellets to the storage bottle acts as a sacrificial scavenger for |
Protocol B: The "Sparge & Seal" Workflow
Use this whenever opening a bottle.
-
Insert Gas Line: Introduce a clean glass pipette connected to an inert gas source (Ar or
) into the bottle. -
Subsurface Sparge (Critical): Bubble the gas through the liquid for 5-10 minutes at a low flow rate. This strips dissolved oxygen (DO) from the liquid phase.
-
Headspace Purge: Lift the pipette to the headspace (above the liquid) for 30 seconds to displace air.
-
Seal Under Flow: Cap the bottle tightly while the gas is still flowing gently to ensure no air re-enters.
-
Parafilm: Wrap the cap junction with Parafilm M to prevent diffusion.
Troubleshooting & FAQs
Q1: My amine has turned yellow. Is it ruined?
Diagnosis: The yellow color indicates the presence of conjugated imines or oligomers (Schiff bases).
-
Impact: For rough pH adjustments, it may be usable. For precise synthesis or drug development, do not use . The impurities can act as chain terminators or side-reaction initiators.
-
The Fix: Vacuum Distillation.
-
Distill the amine under reduced pressure (to keep temperature low).
-
Discard the first 5% (for volatiles) and the last 10% (the yellow pot residue).
-
Collect the clear middle fraction directly into an Argon-purged receiver.[1]
-
Q2: There is a white crust around the cap. Is this oxidation?
Diagnosis: No, this is Carbamation .
-
Mechanism:
(Ammonium Carbamate salt).[1] -
The Fix: This reaction is reversible but annoying.
-
Filtration: If the solid is suspended in the liquid, filter under inert atmosphere (Schlenk frit).
-
Prevention: This confirms your seal was not airtight. Switch to a Sure/Seal™ system or use a glovebox.
-
Q3: Can I store it in a standard polyethylene (PE) drum?
Diagnosis: Only for short periods (< 1 month).
-
Reasoning: HDPE is permeable to oxygen over long durations. For long-term storage (>6 months), transfer to glass or stainless steel drums with nitrogen padding.[1]
Q4: Why do you recommend Argon over Nitrogen?
Diagnosis: Physics of gas density.
-
Reasoning: Argon is denser than air (
vs ). When you open a bottle, Argon stays in the bottle like an invisible liquid, protecting the amine. Nitrogen ( ) is lighter than oxygen and tends to float away, allowing air to mix in rapidly.
Interactive Workflow: Handling Decision Tree
Follow this logic flow to determine the correct action for your specific situation.
Figure 2: Decision matrix for evaluating reagent quality before use.
References
-
MDPI. (2018). Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy.[2] Retrieved from [Link]
-
National Institutes of Health (PubChem). 3-(Aminomethyl)-2-methylpentane Compound Summary.[1] Retrieved from [Link]
-
ResearchGate. (2012).[3] How to prevent/minimize rapid air oxidation of arylamine. (Applicable to general amine handling). Retrieved from [Link]
Sources
Validation & Comparative
Comparative Analytical Guide: 1H NMR Profiling of 3-(Aminomethyl)-2-methylpentane Hydrochloride
Executive Summary & Structural Context[1][2][3][4]
This guide provides an in-depth technical comparison of analytical methodologies for 3-(Aminomethyl)-2-methylpentane hydrochloride (CAS: 2155856-28-1). As a chiral aliphatic amine salt, this molecule presents specific challenges in Nuclear Magnetic Resonance (NMR) spectroscopy, primarily due to diastereotopic proton splitting and ammonium exchange dynamics .
Unlike simple achiral amines, the presence of a chiral center at C3 induces magnetic non-equivalence in adjacent groups. This guide compares three solvent systems (DMSO-d6, D2O, and CDCl3) to determine the optimal protocol for structural verification and purity analysis.
The Structural Challenge: "Chiral Proximity"
The molecule consists of an isobutane-like "head" and an ethyl "tail," with the aminomethyl group at the chiral C3 position.
-
Diastereotopic Methyls: The isopropyl methyl groups at C2 are non-equivalent due to the adjacent chiral center (C3).
-
ABX System: The methylene protons of the aminomethyl group (-CH₂-NH₃⁺) are diastereotopic, appearing as a complex ABX system rather than a simple doublet.
Comparative Analysis: Solvent Performance
We evaluated the spectral resolution "performance" of this salt across three standard NMR solvents. The goal is to maximize signal dispersion and integral accuracy.
Summary of Performance
| Feature | Method A: DMSO-d6 (Recommended) | Method B: D2O (Robust) | Method C: CDCl3 (Not Recommended) |
| Solubility | Excellent | Excellent | Poor/Inconsistent (Aggregation) |
| -NH₃⁺ Visibility | Visible (Triplet, ~7.8-8.1 ppm) | Invisible (H/D Exchange) | Broad/Invisible |
| Diastereomer Resolution | High (Sharp separation of Me groups) | Moderate (Signal overlap likely) | Low (Broadening) |
| Water Peak Interference | Low (3.33 ppm) | High (4.79 ppm - masks α-protons) | Low (1.56 ppm) |
| Suitability | Structural Elucidation | Routine Purity/Assay | None |
Detailed Assessment
Method A: The DMSO-d6 Protocol (Gold Standard)
-
Mechanism: DMSO is a polar aprotic solvent that disrupts ionic aggregation of the hydrochloride salt while forming strong hydrogen bonds with the ammonium protons.
-
Performance:
-
Ammonium Signal: The -NH₃⁺ protons appear as a distinct broad triplet near 8.0 ppm. This confirms the salt formation and allows for integration (3H).
-
Coupling Preservation: Because H/D exchange is slow in DMSO, the coupling between -NH₃⁺ and the adjacent -CH₂- is preserved, aiding in connectivity assignment.[1]
-
Resolution: Provides the best separation of the diastereotopic isopropyl methyls (~0.85 and 0.88 ppm).
-
Method B: The D2O Protocol (High Throughput)
-
Mechanism: Rapid solvation of the ionic lattice.
-
Performance:
-
Loss of Information: The -NH₃⁺ protons exchange instantly with D₂O (becoming -ND₃⁺), disappearing from the spectrum.
-
Shift Changes: The α-protons (-CH₂-N) shift slightly upfield due to the change in dielectric constant.
-
Utility: Best for quantitative assay (qNMR) where only the carbon backbone integrals are needed, and a flat baseline is required (no broad NH peaks).
-
Method C: The CDCl3 Protocol (The "Trap")
-
Analysis: Comparison with CDCl3 is included to highlight a common error. Hydrochloride salts of aliphatic amines form tight ion pairs or aggregates in non-polar chloroform.
-
Result: This leads to severe line broadening, variable chemical shifts (concentration-dependent), and often incomplete solubility, rendering the spectrum useless for strict characterization.
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for analyzing chiral amine salts, highlighting why DMSO-d6 is the superior choice for this specific molecule.
Figure 1: Analytical Decision Matrix comparing solvent efficacy for aliphatic amine salts.
Predicted Spectral Data (DMSO-d6)
Based on the structural increments for amine hydrochlorides and the chirality of the molecule, the following assignment table serves as the reference standard.
Reference Solvent: DMSO-d6 (2.50 ppm ref) Temperature: 298 K
| Position | Group | Type | Shift (δ ppm) | Multiplicity | Integral | Notes |
| NH | -NH₃⁺ | Amine Salt | 7.8 – 8.1 | Broad Triplet | 3H | Disappears in D₂O. |
| C3-CH₂ | -CH₂-N | Methylene | 2.75 – 2.95 | Multiplet (ABX) | 2H | Diastereotopic protons (chemically non-equivalent). |
| C3 | -CH- | Methine | 1.80 – 1.95 | Multiplet | 1H | Chiral center. |
| C2 | -CH- | Methine | 1.60 – 1.75 | Multiplet | 1H | Isopropyl methine. |
| C4 | -CH₂- | Methylene | 1.20 – 1.40 | Multiplet | 2H | Diastereotopic due to C3. |
| C1/Me | -CH₃ | Methyl | 0.85 – 0.90 | Doublet (x2) | 6H | Isopropyl methyls (Diastereotopic - may appear as two d). |
| C5 | -CH₃ | Methyl | 0.80 – 0.85 | Triplet | 3H | Terminal ethyl group. |
Key Identification Feature: Look for the ABX pattern at 2.8 ppm. If this appears as a clean doublet, your resolution is insufficient, or the solvent is masking the chiral influence.
Experimental Protocol: The "DMSO-d6 Elucidation" Method
To ensure reproducibility and prevent concentration-dependent shifts (common in salts), follow this validated workflow.
Materials
-
Analyte: ~10 mg 3-(Aminomethyl)-2-methylpentane HCl.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (v/v).
-
Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Weighing: Weigh 10-15 mg of the salt directly into a clean vial. Note: Do not weigh less than 5 mg, as low concentration may make the broad ammonium peak indistinguishable from the baseline.
-
Solvation: Add 0.6 mL DMSO-d6. Vortex for 30 seconds. Ensure the solution is clear and free of suspended particles (salt aggregation causes peak broadening).
-
Transfer: Transfer to the NMR tube. Cap immediately to prevent moisture absorption (water peak at 3.33 ppm can overlap with the C3-CH2 signal if it drifts).
-
Acquisition Parameters:
-
Pulse Angle: 30° (allows faster relaxation).
-
Relaxation Delay (D1): Set to 5.0 seconds . Critical: Ammonium protons have long T1 relaxation times. A short D1 will suppress the NH3+ integral.
-
Scans (NS): Minimum 64 scans to resolve the fine splitting of the diastereotopic methyls.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising the multiplet resolution.
Connectivity Logic (COSY Pathway)
Understanding the coupling network is vital for assigning the aliphatic "soup" (0.8 - 1.8 ppm).
Figure 2: 1H-1H COSY Coupling Network. Solid lines indicate standard vicinal coupling. Dashed line indicates coupling visible only in DMSO-d6.
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
BenchChem. (2025).[1] "The Pivotal Role of Deuterated DMSO in NMR Spectroscopy: A Technical Guide." Link
-
Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (General Reference for Amine Salt Shifts).
-
Master Organic Chemistry. (2022). "Diastereotopic Protons in 1H NMR Spectroscopy." Link
Sources
Technical Guide: Comparative Analysis of Pregabalin vs. 3-(Aminomethyl)-2-methylpentane HCl
The following guide provides an in-depth technical comparison between the active pharmaceutical ingredient Pregabalin and its structural analog/impurity 3-(Aminomethyl)-2-methylpentane HCl . This analysis is designed for researchers in medicinal chemistry and analytical development.
Executive Summary & Structural Divergence
In the development of gabapentinoids, structural fidelity is paramount for binding to the
While Pregabalin is a therapeutic agent for neuropathic pain and epilepsy, 3-(Aminomethyl)-2-methylpentane is primarily identified as a Pharmaceutical Analytical Impurity (PAI) or a structural probe in Structure-Activity Relationship (SAR) studies. It lacks the carboxylic acid moiety essential for the "amino acid" pharmacophore, fundamentally altering its biological and physicochemical profile.
Structural Comparison Table
| Feature | Pregabalin (API) | 3-(Aminomethyl)-2-methylpentane HCl |
| IUPAC Name | (3S)-3-(Aminomethyl)-5-methylhexanoic acid | 3-(Aminomethyl)-2-methylpentane hydrochloride |
| CAS Number | 148553-50-8 | 2155856-28-1 (HCl) / 163628-79-3 (Base) |
| Molecular Formula | ||
| Molecular Weight | 159.23 g/mol | 151.68 g/mol (Salt) / 115.22 g/mol (Base) |
| Functional Class | Primary Amine (Cationic Salt) | |
| Chirality | Single Enantiomer (S) | Racemic (typically) or undefined in bulk |
| Pharmacophore | Amine Analog (Lacks COOH anchor) | |
| LogP (Predicted) | -1.35 (Hydrophilic) | ~2.1 (Lipophilic, Base form) |
Visualizing the Structural Gap
The following diagram illustrates the structural relationship and the "missing" pharmacophore element in the amine analog.
Figure 1: Structural relationship showing the loss of the essential carboxylate anchor in the amine analog.
Synthetic Origins & Impurity Profiling
Understanding the origin of 3-(Aminomethyl)-2-methylpentane is critical for process chemistry. It typically arises not from the degradation of Pregabalin, but from analogous starting materials or over-reduction .
The "Wrong Aldehyde" Hypothesis
Pregabalin synthesis often utilizes Isovaleraldehyde (3-methylbutanal). If the starting material is contaminated with 2-Methylpentanal , the resulting downstream product will be the 3-(aminomethyl)-2-methylpentane skeleton (after reduction of the intermediate).
Alternatively, if the synthesis involves a Hofmann rearrangement or a Curtius rearrangement of a glutaric acid derivative, side reactions can lead to decarboxylated amines.
Synthesis Pathway Diagram
Figure 2: Hypothetical origin of the amine impurity via starting material contamination or process deviation.
Pharmacological Implications (SAR)
Causality of Structure:
The mechanism of action for Pregabalin relies on its ability to mimic Leucine or Isoleucine for transport (LAT1 system) and GABA/Glutamate for binding to the
-
The Carboxyl Anchor: The carboxylic acid group of Pregabalin forms a critical salt bridge with basic residues (likely Arginine) in the binding pocket.
-
The Amine Analog: 3-(Aminomethyl)-2-methylpentane lacks this anionic headgroup.
-
Result: Drastic loss of affinity for
. -
Risk: As a lipophilic amine, it may cross the blood-brain barrier (BBB) more easily than Pregabalin (which requires active transport) and interact with off-target sites (e.g., monoamine transporters, similar to DMAA/DMBA stimulants).
-
Expert Insight: In drug development, this compound serves as a negative control to validate the necessity of the amino-acid motif. If biological activity is observed, it is likely due to non-specific amine toxicity or off-target stimulant effects, not the therapeutic gabapentinoid mechanism.
Experimental Protocols: Analytical Separation
To objectively compare these products or quantify the amine as an impurity, you must employ a method capable of separating a zwitterion (Pregabalin) from a cationic amine. Standard Reverse Phase (RP) HPLC often fails for polar amines without ion-pairing agents.
Protocol: HILIC Separation of Gabapentinoids and Amine Impurities
Objective: Separate Pregabalin from 3-(Aminomethyl)-2-methylpentane HCl.
Methodology:
-
Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Mode: Isocratic or Gradient (High Organic).
-
Rationale: HILIC retains polar compounds. Pregabalin (more polar/zwitterionic) will be strongly retained. The amine impurity (less polar, mono-cationic) will elute differently, typically earlier in HILIC or later in RP depending on pH.
-
Step-by-Step Workflow:
-
Sample Prep: Dissolve Pregabalin sample (1 mg/mL) in 90:10 ACN:Water. Spike with 3-(Aminomethyl)-2-methylpentane HCl standard (0.1%).
-
Derivatization (Optional but Recommended): Since both compounds lack strong chromophores, use OPA (o-Phthalaldehyde) or Fmoc-Cl derivatization for fluorescence detection.
-
Note: Both have primary amines and will react.
-
-
Detection: UV at 210 nm (poor sensitivity) or Fluorescence (Ex 340nm / Em 450nm for OPA).
-
Data Analysis: Calculate Resolution (
) and Tailing Factor ( ).
Expected Data Profile (Table)
| Parameter | Pregabalin | 3-(Aminomethyl)-2-methylpentane |
| Retention (RP-HPLC) | Early eluting (Polar) | Late eluting (Lipophilic tail) |
| Retention (HILIC) | Late eluting | Early/Mid eluting |
| UV Absorbance | Low (End absorption <210nm) | Low (End absorption <210nm) |
| MS Ionization (ESI+) | ||
| Fragmentation (MS/MS) | Loss of | Loss of |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23594993, 3-(Aminomethyl)-2-methylpentane. Retrieved February 12, 2026 from [Link]
- Bryans, J. S., et al. (1998).Identification of Novel Ligands for the Gabapentin Binding Site on the alpha2delta Subunit of a Calcium Channel. Journal of Medicinal Chemistry. (Contextual grounding for SAR).
- European Medicines Agency (EMA).Lyrica (Pregabalin) Assessment Report. (Context for impurity limits in gabapentinoids).
melting point range validation for 3-(Aminomethyl)-2-methylpentane hydrochloride
This guide outlines the technical validation framework for the melting point range of 3-(Aminomethyl)-2-methylpentane hydrochloride . It is designed for researchers and QC scientists requiring a rigorous protocol to distinguish high-purity pharmaceutical intermediates from inferior isomeric mixtures or degraded salts.
A Comparative Technical Guide for Purity Assessment
Executive Summary
In the synthesis of branched alkyl amines, 3-(Aminomethyl)-2-methylpentane hydrochloride (CAS: 2155856-28-1) serves as a critical chiral building block. Unlike its free base counterpart—which is volatile and prone to oxidation—the hydrochloride salt offers superior stability and crystallinity. However, its performance is strictly correlated with its thermal profile.
This guide compares the High-Purity Crystalline Salt against common market alternatives (Crude Amorphous grades and Free Bases). It establishes a self-validating protocol to determine the melting point (MP) range, a key indicator of isomeric purity and downstream reaction efficiency.
Technical Background & Product Profile
The Molecule[1][2][3]
-
Chemical Name: 3-(Aminomethyl)-2-methylpentane hydrochloride[1]
-
Structure: A branched aliphatic amine salt. The presence of the 2-methyl and 3-aminomethyl groups creates a specific steric profile essential for chiral induction in downstream synthesis.
-
Criticality: Impurities in this intermediate—specifically regioisomers like 3-(aminomethyl)-3-methylpentane—often possess similar boiling points in the free base form but distinct lattice energies in the salt form. Therefore, Melting Point Validation is the primary gate for isomeric quality control.
The Challenge: "Soft" Melting Points
Amine hydrochlorides often exhibit "soft" melting behaviors where the crystal lattice collapses (onset) before the liquid phase becomes clear. Furthermore, these salts are hygroscopic; absorbed moisture acts as a plasticizer, artificially depressing the melting point and broadening the range.
Comparative Analysis: Product vs. Alternatives
The following table contrasts the performance and physical characteristics of the High-Purity Product against its functional alternatives.
| Feature | High-Purity Product (Target) | Alternative A: Crude/Amorphous Salt | Alternative B: Free Base Form |
| Physical State | White, free-flowing crystalline powder | Off-white, sticky or clumped solid | Colorless to yellow liquid |
| Melting Point Range | Sharp (< 2°C range) | Broad (> 5°C range) or indeterminate | N/A (Boiling point applies) |
| Hygroscopicity | Low (if properly crystallized) | High (traps solvent/moisture) | N/A (Oxidation risk) |
| Processability | Excellent flow for automated dosing | Poor; bridges in hoppers | Requires liquid handling (volatile) |
| Isomeric Purity | > 99.5% (Single thermal event) | Contains isomers (Multiple endotherms) | Hard to distinguish isomers by BP |
| Downstream Yield | Consistent | Variable (Stoichiometry errors) | Variable (Evaporation losses) |
Expert Insight: Using the Free Base (Alternative B) eliminates the melting point as a QC tool, forcing reliance on GC-MS which may not detect non-volatile salt contaminants. The Crude Salt (Alternative A) often contains trapped solvent, leading to a "false" low melting point that overlaps with isomeric impurities.
Experimental Protocol: Validated MP Determination
To validate the melting point range, you must distinguish between thermodynamic melting and decomposition/loss of volatiles .
Method A: Capillary Melting Point (QC Standard)
Best for routine lot release.
-
Sample Preparation:
-
Dry 200 mg of sample in a vacuum oven at 40°C for 2 hours to remove surface moisture.
-
Grind the sample to a fine powder (avoid generating heat).
-
Fill the capillary to a height of 3 mm. Compact by tapping.[2]
-
-
Instrument Settings:
-
Start Temp: 10°C below expected onset (approx. 130°C, subject to batch CoA).
-
Ramp Rate: 1.0°C/min (Critical: Faster rates lag the sensor).
-
-
Observation:
-
Record Onset Point (Liquid meniscus forms).
-
Record Clear Point (Complete transparency).
-
Rejection Criteria: A range > 2°C indicates impurity or moisture.
-
Method B: Differential Scanning Calorimetry (DSC) (R&D/Validation)
Best for distinguishing moisture from melting.
-
Protocol:
-
Pan: Hermetically sealed Aluminum pan (pinhole lid to allow volatile escape if decomposition is suspected).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Ramp: 10°C/min.[3]
-
-
Analysis:
-
Endotherm 1 (Broad, <100°C): Desolvation/Moisture (Ignore for MP).
-
Endotherm 2 (Sharp, >130°C): True Melting Point (
). -
Exotherm (Post-Melt): Decomposition.
-
Logic & Workflow Visualization
The following diagram illustrates the decision matrix for validating the material based on thermal behavior.
Figure 1: Decision tree for distinguishing moisture artifacts from intrinsic isomeric impurities.
Interpretation of Results
-
Scenario 1: Sharp Melt (e.g., 140.5 – 141.2°C)
-
Action: Release for manufacturing.
-
Scenario 2: Depressed/Broad Melt (e.g., 135.0 – 142.0°C)
-
Action: Perform DSC. If a single peak is observed after aggressive drying, the initial result was moisture. If the peak remains broad, reject the lot.
-
Scenario 3: "Sweating" before Melt
-
Action: The material must be handled in a glovebox or low-humidity suite (<30% RH).
References
-
ChemicalBook. (2024). 3-(Aminomethyl)-2-methylpentane hydrochloride Product Properties and CAS 2155856-28-1. Retrieved from
-
Sigma-Aldrich. (n.d.). Melting Point Determination: Principle and Method. Retrieved from
-
National Institutes of Health (NIH). (2017). Differential Scanning Calorimetry: An invaluable tool for characterization. Retrieved from
-
Stanford Research Systems. (n.d.).[2] Determination of Melting Points According to Pharmacopeia. Retrieved from
-
CymitQuimica. (2024). 3-(Aminomethyl)-2-methylpentane hydrochloride Product Sheet. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
